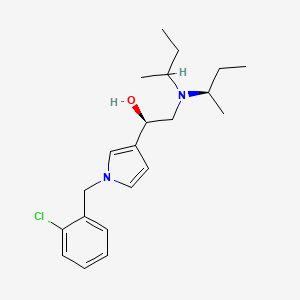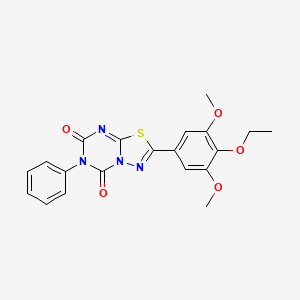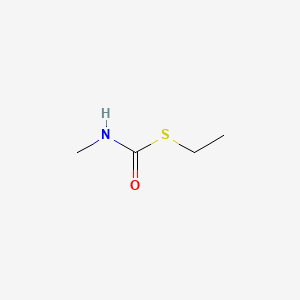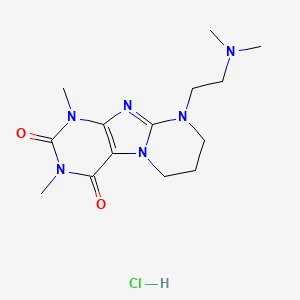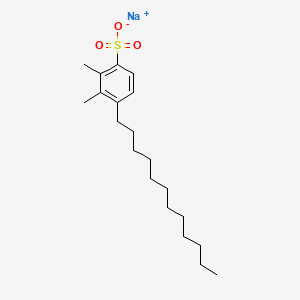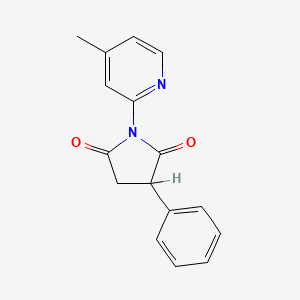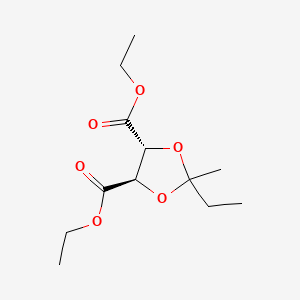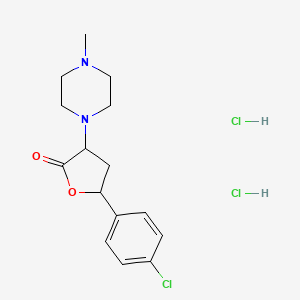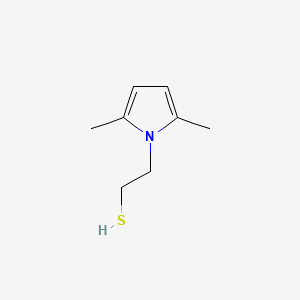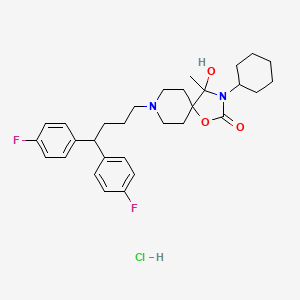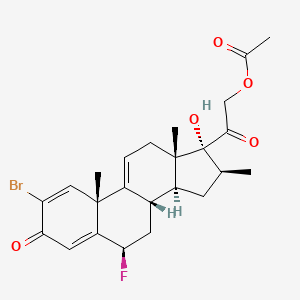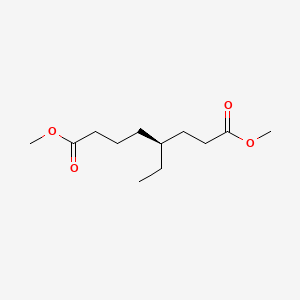
Octanedioic acid, ethyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of octanedioic acid, where two of the carboxylic acid groups have been esterified with ethanol and methanol, respectively. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of octanedioic acid with methanol and ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for efficient and controlled reaction conditions.
Types of Reactions:
Hydrolysis: Octanedioic acid, ethyl-, dimethyl ester can undergo hydrolysis to yield octanedioic acid and ethanol/methanol.
Reduction: The compound can be reduced to produce octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.
Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, such as octanedioic acid, ethyl-, dimethyl anhydride.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts, and heat.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: Octanedioic acid, ethanol, and methanol.
Reduction: Octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.
Oxidation: Octanedioic acid, ethyl-, dimethyl anhydride.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a substrate in biochemical assays and studies related to metabolic pathways. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which octanedioic acid, ethyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.
Comparaison Avec Des Composés Similaires
Octanedioic acid, dimethyl ester: This compound is similar but lacks the ethyl group.
Suberic acid, dimethyl ester: Another ester derivative of octanedioic acid.
Dimethyl suberate: A common name for octanedioic acid, dimethyl ester.
Uniqueness: Octanedioic acid, ethyl-, dimethyl ester is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its similar counterparts.
Propriétés
Numéro CAS |
72779-07-8 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
dimethyl (4S)-4-ethyloctanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-10(8-9-12(14)16-3)6-5-7-11(13)15-2/h10H,4-9H2,1-3H3/t10-/m0/s1 |
Clé InChI |
KSQIHGHBSYMFFR-JTQLQIEISA-N |
SMILES isomérique |
CC[C@@H](CCCC(=O)OC)CCC(=O)OC |
SMILES canonique |
CCC(CCCC(=O)OC)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


